molecular formula C14H20N2O2 B7522688 1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone

1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone

Cat. No.: B7522688
M. Wt: 248.32 g/mol
InChI Key: KTHARECWEKEPBR-UHFFFAOYSA-N
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Description

1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone is a complex organic compound that features a pyrrole ring substituted with a piperidine-1-carbonyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylpyrrole with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The resulting intermediate is then subjected to further reactions to introduce the ethanone group, often through acylation reactions using acetyl chloride or acetic anhydride .

Chemical Reactions Analysis

1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The piperidine-1-carbonyl group can form hydrogen bonds and hydrophobic interactions with active sites of enzymes or receptors, modulating their activity. The pyrrole ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of biological pathways, depending on the target .

Comparison with Similar Compounds

1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone can be compared with other similar compounds such as:

By comparing these compounds, researchers can identify the unique features of this compound that contribute to its specific applications and effectiveness in various fields.

Properties

IUPAC Name

1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9-12(11(3)17)10(2)15-13(9)14(18)16-7-5-4-6-8-16/h15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHARECWEKEPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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